Cy3.5 tetrazine

Catalog No.
S12841177
CAS No.
M.F
C47H48ClN7O
M. Wt
762.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy3.5 tetrazine

Product Name

Cy3.5 tetrazine

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride

Molecular Formula

C47H48ClN7O

Molecular Weight

762.4 g/mol

InChI

InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H

InChI Key

DVXQMWJFDSQZJL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Cy3.5 tetrazine is a fluorescent compound that plays a significant role in bioorthogonal chemistry, particularly in the context of labeling and detecting biomolecules. This compound features a tetrazine moiety conjugated to a cyanine dye, which enhances its fluorescent properties, making it suitable for various biological applications. The chemical formula for Cy3.5 tetrazine is C42H49N7O10S3C_{42}H_{49}N_{7}O_{10}S_{3} (protonated), with a molecular weight of approximately 908.06 g/mol . Its unique structure allows for efficient interactions with trans-cyclooctenes through rapid Diels-Alder cycloaddition reactions, which are highly selective and occur under mild conditions .

Cy3.5 tetrazine undergoes bioorthogonal reactions, primarily through the inverse-electron demand Diels-Alder reaction with trans-cyclooctene. This reaction is characterized by its exceptional kinetics, with rate constants exceeding 800 M1^{-1}s1^{-1}, making it one of the fastest bioorthogonal reactions known . The reaction mechanism involves the formation of a covalent bond between the tetrazine and the cyclooctene, resulting in the formation of a stable adduct that can be used for labeling purposes.

Cy3.5 tetrazine exhibits significant biological activity due to its ability to selectively label biomolecules in live cells. Studies have shown that it can effectively label proteins and other biomolecules, allowing researchers to visualize and track cellular processes in real-time . The fluorogenic properties of Cy3.5 tetrazine enable it to emit fluorescence upon reaction with specific targets, facilitating various imaging applications in biological research.

The synthesis of Cy3.5 tetrazine typically involves the conjugation of a tetrazine moiety to a cyanine dye. This can be achieved through several methods:

  • Direct Conjugation: The tetrazine is directly linked to the cyanine dye using appropriate coupling reagents.
  • Click Chemistry: Utilizing bioorthogonal click chemistry techniques, such as the Diels-Alder reaction with trans-cyclooctenes, to achieve selective labeling.
  • Modification of Existing Dyes: Starting from commercially available cyanine dyes and modifying them to incorporate the tetrazine functionality .

These methods allow for the production of Cy3.5 tetrazine with high purity and yield, suitable for research applications.

Cy3.5 tetrazine is widely used in various fields, including:

  • Cell Biology: For labeling and tracking proteins within live cells.
  • Imaging Techniques: Such as fluorescence microscopy, where its bright fluorescence aids in visualizing cellular structures and processes.
  • Bioorthogonal Chemistry: In synthetic biology and drug development, where precise targeting of biomolecules is essential .
  • Diagnostics: As a tool for detecting specific biomolecules in clinical settings.

Research has demonstrated that Cy3.5 tetrazine can form stable interactions with various biomolecules via its reactive tetrazine group. These interactions are characterized by their rapid kinetics and high specificity, making them ideal for applications in cell adhesion studies and tracking cellular interactions in vivo . The ability to form covalent bonds quickly allows for effective labeling strategies that can be employed in complex biological systems.

Cy3.5 tetrazine shares similarities with other fluorescent probes but stands out due to its unique reactivity and efficiency in bioorthogonal reactions. Here are some similar compounds:

Compound NameStructure/Functional GroupUnique Features
Cyanine 3Cyanine dyeBroadly used fluorescent dye but lacks bioorthogonality .
Cyanine 7Near-infrared cyanineUsed for deeper tissue imaging; less reactive than Cy3.5 tetrazine .
TetramethylrhodamineRhodamine dyeHigh brightness but lower specificity compared to Cy3.5 tetrazine .
Fluorescein AzideAzide functional groupUsed in click chemistry but slower reaction rates compared to Cy3.5 tetrazine .

Cy3.5 tetrazine's unique combination of rapid reaction kinetics, high selectivity, and strong fluorescent properties makes it particularly valuable in biological research compared to these similar compounds.

Cy3.5 tetrazine features a polymethine-linked indole heterocycle core typical of cyanine dyes, modified with a 1,2,4,5-tetrazine ring at the central carbon position. The molecular formula is C₄₇H₄₈N₈O₁₀S₄, with a molecular weight of 1,377.80 g/mol . Key structural elements include:

  • Sulfonic Acid Substituents: Four sulfonate groups (-SO₃H) enhance water solubility, enabling compatibility with aqueous biological systems .
  • Tetrazine Moiety: The electron-deficient 1,2,4,5-tetrazine ring facilitates rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO), achieving rate constants up to 100,000 M⁻¹s⁻¹ .
  • Conjugation System: A conjugated heptamethine bridge (CH₂)₇ connects the indole units, tuning the absorption and emission into the near-infrared range .

The tetrazine group induces fluorescence quenching via internal conversion (IC), which is reversed upon reaction with TCO-modified targets, yielding a 10–20-fold increase in fluorescence intensity . This property distinguishes it from non-fluorogenic cyanine dyes.

PropertyValueSource
Molecular Weight1,377.80 g/mol
λexem579 nm / 591 nm
Extinction Coefficient116,000 M⁻¹cm⁻¹
Quantum Yield0.35

Synthesis Pathways and Key Synthetic Intermediates

The synthesis of Cy3.5 tetrazine employs solid-phase methodologies to avoid symmetrically disubstituted byproducts. A representative route involves:

  • Resin Functionalization: A ChemMatrix resin with a Rink amide linker is derivatized with 4-cyanobenzoic acid using diisopropylcarbodiimide (DIC) and Oxyma .
  • Thiol-Promoted Cyclization: The supported nitrile reacts with hydrazine hydrate and 3-mercaptopropionic acid in dichloromethane (DCM), forming a dihydrotetrazine intermediate. DCM serves as the carbon source for the tetrazine ring .
  • Oxidation: Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) oxidizes the dihydrotetrazine to the aromatic tetrazine, evidenced by a color shift to deep pink .
  • Cyanine Conjugation: The tetrazine-bearing intermediate is coupled to a sulfonated Cy3.5 dye precursor via amide bond formation, followed by cleavage from the resin using trifluoroacetic acid (TFA) .

Critical intermediates include:

  • Nitrile-Functionalized Resin: Ensures regioselective tetrazine formation.
  • Dihydrotetrazine: A transient species stabilized by the solid support.
  • Sulfo-Cy3.5 NHS Ester: Reacts with the tetrazine-amine to form the final conjugate .

This method achieves yields of 70–94% while circumventing solubility challenges associated with solution-phase synthesis .

Comparative Analysis with Other Tetrazine Derivatives and Cyanines

Tetrazine Derivatives

Cy3.5 tetrazine exhibits distinct advantages over other tetrazine-conjugated dyes:

  • Fluorogenicity: Unlike TBET (through-bond energy transfer) probes (e.g., Cy3-TCO), Cy3.5 tetrazine’s IC-based quenching provides broader spectral coverage and higher signal-to-noise ratios .
  • Reactivity: Its IEDDA rate constant (10⁵ M⁻¹s⁻¹) surpasses that of alkyl-tetrazines (10³–10⁴ M⁻¹s⁻¹) .
  • Spectral Properties: Compared to Cy5.5 tetrazine (λexem = 683/703 nm), Cy3.5 tetrazine’s shorter wavelengths minimize cellular autofluorescence .
Compoundλex (nm)λem (nm)Extinction Coefficient (M⁻¹cm⁻¹)
Cy3.5 tetrazine579591116,000
Cy5.5 tetrazine683703250,000
Cyanine3 tetrazine548567162,000
DiSulfoCy3.5591604116,000

Data sourced from .

Cyanine Dyes

  • Brightness: Cy3.5 tetrazine’s quantum yield (0.35) exceeds Cy3 (0.15) but remains lower than Cy5 (0.28) .
  • Solubility: Tetra-sulfonation renders it more water-soluble than non-sulfonated analogs like Cyanine3 tetrazine .
  • Conjugation Flexibility: Unlike non-tetrazine cyanines (e.g., Cy3 NHS ester), it enables bioorthogonal labeling without pre-modifying biomolecules .

Absorption and Emission Spectral Profiles: Stokes Shift Analysis

Cyanine 3.5 tetrazine exhibits distinctive spectral characteristics that position it as a valuable fluorogenic probe in bioorthogonal chemistry applications [1] [2]. The compound demonstrates an excitation maximum at 579 nanometers and an emission maximum at 591 nanometers, yielding a calculated Stokes shift of 12 nanometers [1] [7]. This relatively small Stokes shift is characteristic of cyanine dyes and reflects the rigid polymethine structure that minimizes conformational changes between ground and excited states [32].

The absorption profile of Cyanine 3.5 tetrazine shows significant overlap with the tetrazine chromophore absorption band, which peaks around 515 nanometers [10]. This spectral overlap is fundamental to the fluorescence quenching mechanism observed in tetrazine-functionalized dyes [10]. The extinction coefficient for the Cyanine 3.5 core structure reaches 116,000 liters per mole per centimeter, indicating strong light absorption capabilities [11] [41].

PropertyValueSource
Excitation Maximum579 nmAAT Bioquest [1] [7]
Emission Maximum591 nmAAT Bioquest [1] [7]
Stokes Shift12 nmCalculated from spectral data
Extinction Coefficient116,000 L·mol⁻¹·cm⁻¹Lumiprobe [11]
Molecular Weight1377.80 g/molAAT Bioquest [1]

The spectral positioning of Cyanine 3.5 tetrazine makes it particularly suitable for applications requiring orange-red fluorescence detection [12]. The emission wavelength at 591 nanometers provides excellent compatibility with standard filter sets used in fluorescence microscopy and flow cytometry [12]. Research has demonstrated that tetrazine-conjugated fluorophores exhibit wavelength-dependent quenching efficiency, with higher quenching observed for dyes emitting at wavelengths below 550 nanometers due to fluorescence resonance energy transfer mechanisms [10] [30].

Quantum Yield of Fluorescence and Photostability Mechanisms

The fluorescence quantum yield of Cyanine 3.5 tetrazine is significantly influenced by the presence of the tetrazine moiety, which acts as an efficient fluorescence quencher [29] [33]. In the native Cyanine 3.5 structure without tetrazine modification, the quantum yield reaches 0.35 [11] [41]. However, tetrazine conjugation dramatically reduces this value through multiple quenching pathways [29].

Photostability studies have revealed that Cyanine 3.5 and related cyanine dyes demonstrate enhanced resistance to photobleaching when specific protective mechanisms are employed [16] [17]. Metal-enhanced fluorescence experiments using silver island films showed that Cyanine 3 labeled deoxyribonucleic acid constructs exhibited 2.6 to 3.0-fold increases in photobleaching half-life compared to controls on quartz substrates [16]. Similarly, Cyanine 5 constructs demonstrated even greater improvements, with 4.2 to 10.7-fold enhancements under high-power illumination conditions [16].

Dye SystemPhotobleaching Half-life EnhancementMechanism
Cyanine 3 with silver islands2.6-3.0×Metal-enhanced fluorescence [16]
Cyanine 5 with silver islands4.2-10.7×Metal-enhanced fluorescence [16]
Hybrid voltage indicator-cyclooctatetraene-Cyanine 32.4×Triplet state quenching [17]
Hybrid voltage indicator-cyclooctatetraene-Cyanine 55.6×Triplet state quenching [17]

The incorporation of cyclooctatetraene as a triplet state quencher has emerged as a particularly effective strategy for enhancing photostability [17] [19]. Cyclooctatetraene conjugation works through intramolecular triplet-triplet energy transfer, reducing reactive oxygen species production and subsequent photobleaching [17]. This mechanism has proven especially valuable for live-cell imaging applications where extended observation periods are required [17].

Research has established that the photostability of tetrazine-functionalized fluorophores depends critically on the quenching mechanism employed [21]. Tetrazine moieties can actually provide photoprotective effects by efficiently depopulating excited states before photodamaging reactions can occur [10]. Studies using tetrazine-ATTO655 conjugates demonstrated enhanced photostability compared to free ATTO655, suggesting that tetrazine groups can act as stabilizing elements under certain conditions [10].

Nonradiative Decay Pathways and Heat Generation Dynamics

Nonradiative decay processes in Cyanine 3.5 tetrazine involve multiple competing pathways that contribute to both fluorescence quenching and thermal energy dissipation [18] [29]. Internal conversion represents the primary nonradiative decay mechanism, occurring on picosecond timescales and generating significant heat through vibrational relaxation [18] [24].

Photoisomerization pathways play a crucial role in cyanine dye photophysics, with trans-cis isomerization occurring within approximately one picosecond of photoexcitation [18] [6]. This process involves passage through a dark state formed via picosecond vibrational mode coupling, likely mediated by conical intersection mechanisms [18]. The activation energy for photoisomerization depends strongly on the local microenvironment, with restricted environments showing higher barriers to isomerization [6].

Decay PathwayTimescaleHeat GenerationTemperature Dependence
Internal ConversionPicosecondsHighStrong [18] [24]
Photoisomerization~1 ps onsetHighStrong activation barrier [18] [6]
Vibrational RelaxationFemtosecondsVery HighStrong [18]
Intersystem CrossingNanosecondsModerateModerate [18]

Photoinduced electron transfer mechanisms become dominant in tetrazine-conjugated systems, particularly for near-infrared fluorogenic labels [33]. This process involves electron transfer from the excited fluorophore to the tetrazine acceptor, creating charge-separated states that undergo rapid nonradiative relaxation [33]. The efficiency of photoinduced electron transfer depends on the electron affinity of the tetrazine moiety and the oxidation potential of the fluorophore [10] [33].

Ground state complex formation contributes to nonradiative decay through diffusion-limited interactions between tetrazine and fluorophore components [10]. Fluorescence correlation spectroscopy measurements have revealed association rate constants of approximately 1.5 × 10⁹ M⁻¹s⁻¹ for tetrazine-fluorophore complex formation [10]. These complexes undergo ultrafast fluorescence quenching through photoinduced electron transfer or energy transfer to dark states [10] [29].

Thermal dynamics studies have shown that nonradiative decay processes generate substantial heat, particularly during internal conversion and vibrational relaxation phases [24] [25]. Temperature-dependent measurements indicate that activation energies for key decay processes range from several hundred wavenumbers to several thousand wavenumbers, depending on the specific pathway and molecular environment [26] [27].

Substituent Effects on Photobleaching Resistance

Substituent modifications on tetrazine and cyanine components significantly influence photobleaching resistance through multiple mechanisms [20] [22]. Electron-withdrawing substituents on tetrazine rings enhance both reactivity toward bioorthogonal partners and stability against hydrolytic degradation [22]. Studies comparing tetrazine derivatives with different electronic properties demonstrated that electron-withdrawing groups increase reduction potentials and improve conversion rates in superoxide reactions [22].

Bulky substituents, particularly tert-butyl groups, provide steric protection that enhances chemical stability while potentially reducing reactivity with strained alkenes [20] [38]. Research has shown that asymmetric tetrazines bearing both bulky and electron-withdrawing substituents can simultaneously achieve high reactivity toward isonitriles and enhanced aqueous stability [38]. The steric effects of bulky substituents become less impactful for isonitrile reactions compared to other dienophiles, while dispersion forces significantly lower activation energies [38].

Substituent TypePhotobleaching ResistanceStability EffectPrimary Mechanism
Electron-withdrawing groupsEnhancedIncreasedLower lowest unoccupied molecular orbital energy [22]
Bulky tert-butyl groupsEnhancedIncreasedSteric protection [20] [38]
Aromatic substituentsModerateModerateπ-π interactions [20]
Cyclooctatetraene conjugationSignificantly enhancedGreatly increasedTriplet state quenching [17] [19]

Aromatic substituents influence photobleaching resistance through π-π stacking interactions that can either stabilize or destabilize excited states depending on the specific substitution pattern [21]. Computational studies have revealed that through-bond energy transfer mechanisms in tetrazine-BODIPY systems depend critically on the nature of the linking group and substituent electronics [21]. Direct conjugation of tetrazine to fluorophore systems generally provides more efficient fluorescence quenching than flexible linker arrangements [21].

Hydrophobic substituents promote ground state complex formation between tetrazine and fluorophore components, leading to enhanced quenching efficiency through photoinduced electron transfer mechanisms [10]. Studies using denaturants such as guanidinium chloride have demonstrated that complex formation is disrupted under denaturing conditions, confirming the role of hydrophobic interactions in stabilizing quenched states [10].

The incorporation of sulfonate groups enhances aqueous solubility and can improve photostability in biological environments, though the direct effects on photobleaching resistance are generally minimal [8]. Sulfonated derivatives of cyanine dyes show different sequence-dependent fluorescence patterns when conjugated to deoxyribonucleic acid compared to non-sulfonated versions, indicating that charge distribution affects local environmental interactions [37].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

761.3608869 g/mol

Monoisotopic Mass

761.3608869 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-10-2024

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